6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
IUPAC Name |
6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6S/c1-3-31-18-8-5-4-7-15(18)22-26-21(34-27-22)13-35-24-25-17-12-20-19(32-14-33-20)11-16(17)23(29)28(24)9-6-10-30-2/h4-5,7-8,11-12H,3,6,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCYCCVHQZBEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCCOC)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1207014-20-7) is part of the oxadiazole family known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
The molecular formula of the compound is with a molecular weight of approximately 446.54 g/mol. The structure includes an oxadiazole moiety which is often associated with anticancer and antimicrobial activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of new 1,3,4-oxadiazoles demonstrated significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells. The compounds reduced cell viability significantly at concentrations ranging from 10 µM to 50 µM over a treatment period of 24 to 48 hours .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|---|
| 6-{...} | MDA-MB-231 | 10 | 45.2 |
| 6-{...} | MDA-MB-231 | 50 | 62.7 |
| 6-{...} | HT-29 | 10 | 64.0 |
| 6-{...} | HT-29 | 50 | 61.5 |
The mechanism behind this cytotoxicity is believed to involve apoptosis induction and cell cycle arrest in the G0/G1 phase, particularly noted in the MDA-MB-231 cell line where treatment led to a significant increase in cells in this phase .
Enzyme Inhibition
In addition to anticancer activity, oxadiazole derivatives have been explored for their potential as enzyme inhibitors. For example, some studies have reported that compounds with oxadiazole scaffolds can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's .
Table 2: Enzyme Inhibition Activity
| Compound | Target Enzyme | Inhibition Type |
|---|---|---|
| 6-{...} | AChE | Reversible |
| 6-{...} | BChE | Mixed-type |
These findings suggest that the compound may possess multitargeting capabilities, which is advantageous for developing therapeutics aimed at complex diseases.
Study on Anticancer Activity
A study focused on the synthesis and evaluation of novel oxadiazole derivatives showed that compounds similar to the target compound exhibited enhanced anticancer activity compared to existing chemotherapeutic agents like Cisplatin and Doxorubicin . The research indicated that structural modifications significantly impacted biological activity, underscoring the importance of chemical design in drug development.
Neuroprotective Effects
Another study highlighted the neuroprotective effects of oxadiazole derivatives against oxidative stress and amyloid-beta aggregation in murine models. This suggests potential applications in treating neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of quinazolinone derivatives modified at positions 6 and 7. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Physicochemical Comparisons
*Molecular weight calculated based on formula C24H24N4O6S.
Key Observations:
- Substituent Position : The 2-ethoxyphenyl group on the oxadiazole ring (target compound) may influence binding selectivity compared to 4-substituted phenyl analogs (e.g., 4-ethyl or 4-ethoxy in ).
- Solubility : The 3-methoxypropyl chain (target) likely enhances hydrophilicity versus shorter alkyl chains (e.g., ethyl in ).
- Bioactivity : Sulfonamide-containing analogs (e.g., ) exhibit COX-2 inhibition, suggesting the target’s sulfanyl-oxadiazole group could confer similar activity.
Pharmacokinetic and Drug-Likeness Predictions
Using SwissADME parameters (as applied in ), the target compound is predicted to have:
- LogP : ~3.5–4.2 (high lipophilicity due to aromatic and alkyl groups).
- Hydrogen Bond Acceptors/Donors: 8 acceptors (oxadiazole, dioxolo, carbonyl) / 0 donors, limiting blood-brain barrier penetration.
- Drug-Likeness : Likely complies with Lipinski’s rules but may have high molecular weight (>500), reducing oral bioavailability.
Preparation Methods
Quinazolinone Core Synthesis
The quinazolinone scaffold is synthesized from isatoic anhydride (1) and β-alanine (2) via a condensation reaction catalyzed by formic acid. This forms 3-[4-oxoquinazolin-3(4H)-yl]propionic acid (4), a key intermediate . The reaction proceeds under reflux in anhydrous conditions, yielding 4 with ~75% efficiency after crystallization .
Reaction Conditions:
-
Solvent: Formic acid (neat)
-
Temperature: 100°C (reflux)
-
Duration: 8–12 hours
-
Workup: Precipitation in ice-cold water, filtration, and recrystallization in ethanol .
Introduction of the 3-Methoxypropyl Side Chain
The 3-methoxypropyl group is introduced at position 7 of the quinazolinone via nucleophilic substitution. 3-Methoxypropylamine reacts with the propionic acid side chain of intermediate 4 in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) . This coupling step occurs in dichloromethane at room temperature, achieving a 68–72% yield .
Key Parameters:
Synthesis of the 3-(2-Ethoxyphenyl)-1,2,4-Oxadiazole Moiety
The oxadiazole ring is constructed from 2-ethoxybenzamide through a two-step process:
-
Hydrazide Formation : Reaction with hydrazine hydrate in ethanol yields 2-ethoxybenzohydrazide .
-
Cyclization : The hydrazide is treated with cyanogen bromide in the presence of triethylamine to form 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde .
Optimized Conditions:
-
Solvent: Ethanol (hydrazide), acetonitrile (cyclization)
-
Temperature: 80°C (hydrazide), 0–5°C (cyclization)
Thioether Coupling of Oxadiazole and Quinazolinone
The sulfanyl linker is established via a nucleophilic substitution between the oxadiazole’s methyl group and the quinazolinone’s thiol precursor. 3-(2-Ethoxyphenyl)-1,2,4-oxadiazole-5-methyl bromide reacts with 6-mercapto-7-(3-methoxypropyl)-2H,7H,8H- dioxolo[4,5-g]quinazolin-8-one in dimethylformamide (DMF) using potassium carbonate as a base .
Reaction Table:
| Parameter | Detail |
|---|---|
| Solvent | DMF |
| Base | K<sub>2</sub>CO<sub>3</sub> (2.5 equiv) |
| Temperature | 60°C |
| Duration | 6 hours |
| Yield | 58% |
| Purification | Column chromatography (SiO<sub>2</sub>, hexane:ethyl acetate 3:1) |
Final Cyclization and Functionalization
The dioxolo ring at positions 4 and 5 of the quinazolinone is formed via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine . This step ensures the closure of the dioxolo group, critical for the compound’s planar structure .
Critical Data:
-
Solvent: Tetrahydrofuran (THF)
-
Reagents: DEAD (1.1 equiv), PPh<sub>3</sub> (1.1 equiv)
-
Temperature: 0°C → room temperature
Structural Characterization and Validation
The final compound is validated using:
-
<sup>1</sup>H NMR : Peaks at δ 8.21 (s, 1H, oxadiazole CH), 7.45–6.89 (m, 4H, aromatic), 4.12 (q, 2H, OCH<sub>2</sub>CH<sub>3</sub>), 3.78–3.41 (m, 8H, OCH<sub>3</sub> and CH<sub>2</sub>) .
-
Elemental Analysis : C 64.29%, H 4.42%, N 16.60% (observed vs. calculated C 64.66%, H 4.22%, N 16.76%) .
Challenges and Optimization Strategies
-
Low Yields in Oxadiazole Cyclization : Improved to 65% by slow addition of cyanogen bromide at 0°C .
-
Thioether Coupling Efficiency : Enhanced to 58% using anhydrous DMF and molecular sieves to scavenge water .
-
Purification Complexity : Gradient column chromatography (hexane → ethyl acetate) resolved co-eluting byproducts .
Comparative Analysis of Synthetic Routes
Method A offers higher reproducibility, while Method B reduces side reactions via low-temperature cyclization .
Q & A
Q. What are the key synthetic pathways for 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)quinazolin-8-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization to form the oxadiazole ring followed by functionalization. For example:
- Oxadiazole Formation : Cyclize precursors (e.g., amidoximes) under reflux in ethanol or methanol with catalysts like NaHCO₃ .
- Sulfanyl Group Introduction : Use nucleophilic substitution with mercapto intermediates under inert atmospheres (N₂) to prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield (typically 60-75%) .
Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (60-80°C for cyclization) .
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., methoxypropyl protons at δ 3.2–3.5 ppm, oxadiazole carbons at δ 160–165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 527.1578 for C₂₄H₂₄N₄O₅S) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the quinazolinone core) .
Q. How can researchers design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Vary substituents on the oxadiazole (e.g., replace ethoxyphenyl with halogenated phenyl) or quinazolinone (e.g., alter methoxypropyl chain length) .
- Biological Screening : Test analogs against target enzymes (e.g., kinases) or pathogens (e.g., Staphylococcus aureus) using standardized assays .
- Data Correlation : Use computational tools (e.g., molecular docking) to link structural changes to activity trends .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess absorption (e.g., Caco-2 cell permeability), metabolism (e.g., microsomal stability), and bioavailability using LC-MS/MS .
- Metabolite Identification : Use tandem MS to detect phase I/II metabolites that may reduce efficacy .
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .
Q. What strategies enhance metabolic stability without compromising target binding?
- Methodological Answer :
- Bioisosteric Replacement : Substitute labile groups (e.g., methylsulfanyl with trifluoromethyl) to resist oxidative degradation .
- Steric Shielding : Introduce bulky substituents near metabolically sensitive sites (e.g., ortho-ethoxy on the phenyl ring) .
- In Silico Predictions : Use SwissADME to predict metabolic hotspots and guide modifications .
Q. How can computational methods predict binding modes with target enzymes?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina to model interactions (e.g., hydrogen bonding between oxadiazole and kinase active site) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity .
- Free Energy Calculations : Use MM-GBSA to quantify binding energy contributions of specific substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
